
Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a naphthylsulfonyl group and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate typically involves the reaction of 4-naphthalen-2-ylsulfonylpiperazine with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Carboxylic acid derivatives.
科学研究应用
Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring provides structural rigidity and enhances binding affinity, while the ethyl ester group can be hydrolyzed to release the active carboxylate form.
相似化合物的比较
Similar Compounds
Ethyl 4-benzenesulfonylpiperazine-1-carboxylate: Similar structure but with a benzene ring instead of a naphthalene ring.
Ethyl 4-toluenesulfonylpiperazine-1-carboxylate: Contains a toluene ring, which is a methyl-substituted benzene ring.
Ethyl 4-phenylsulfonylpiperazine-1-carboxylate: Features a phenyl group instead of a naphthyl group.
Uniqueness
Ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate is unique due to the presence of the naphthyl group, which provides additional aromaticity and potential for π-π interactions. This can enhance binding affinity and specificity in biological systems, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
ethyl 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-17(20)18-9-11-19(12-10-18)24(21,22)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJJFKWDTUXBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(2-ethoxybenzoyl)piperidine](/img/structure/B2966080.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid](/img/structure/B2966082.png)
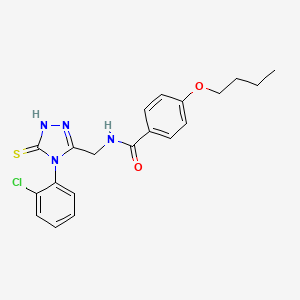
![Methyl 3-[(4-Methoxyphenyl)amino]propanoate](/img/structure/B2966084.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2966085.png)
![(2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2966086.png)
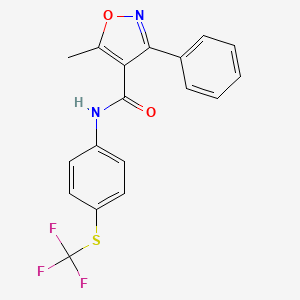
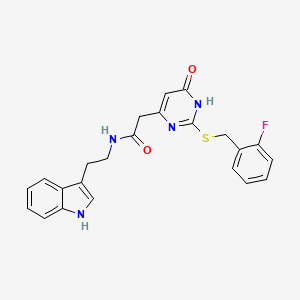

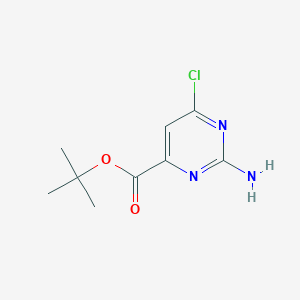
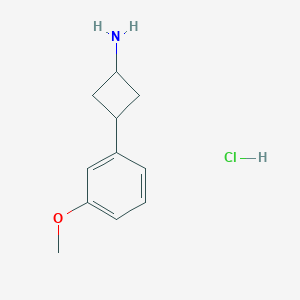
![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)

